Dantrolene Sodium is a muscle relaxant used in scientific research to investigate muscle function and treat conditions involving muscle spasticity and hyperthermia. [, , , , ] It is a synthetic compound, not naturally occurring, and plays a crucial role as a pharmacological tool in various research models. [, , , ]
Dantrolene is a muscle relaxant primarily used to treat conditions associated with excessive muscle contraction, particularly malignant hyperthermia, a severe reaction to certain anesthetic agents. It acts by inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells, thereby reducing muscle contractions. Dantrolene is a derivative of nitrofurantoin and was first synthesized in 1967 by Snyder and colleagues. The compound is classified as a hydantoin derivative and is unique among muscle relaxants due to its specific mechanism of action on skeletal muscle.
Dantrolene is available in two forms: dantrolene sodium, which is the sodium salt form, and dantrolene free base. The sodium form is more commonly used in clinical settings. The compound is classified under the category of muscle relaxants and specifically categorized as a skeletal muscle relaxant. It is listed in the World Health Organization's List of Essential Medicines, highlighting its importance in medical treatment.
Dantrolene can be synthesized through various methods, including traditional chemical synthesis and mechanochemical processes. The traditional method involves the reaction of 2,6-dimethylphenol with nitrous acid to form a diazonium salt, which is then coupled with 2-amino-4-methyl-5-nitrobenzoic acid. This process typically yields dantrolene in moderate to good yields.
Recent advancements have introduced mechanochemical methods that utilize ball milling techniques to synthesize dantrolene. These methods have demonstrated comparable yields (around 90%) to traditional methods while offering advantages such as reduced reaction times and solvent usage .
The mechanosynthesis process involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy input. This method has been shown to produce dantrolene with high purity and minimal environmental impact due to the reduced need for solvents .
The molecular weight of dantrolene is approximately 270.24 g/mol. Its structure includes functional groups such as nitro and amine groups, contributing to its pharmacological properties.
Dantrolene undergoes various chemical reactions during its synthesis and metabolism. In synthetic pathways, it can react with different amines or aldehydes to form derivatives that may exhibit altered biological activities.
One significant reaction involves the hydrolysis of dantrolene under acidic or basic conditions, leading to the formation of its active metabolites. These reactions are crucial for understanding its pharmacokinetics and potential side effects .
Dantrolene's primary mechanism of action involves binding to the ryanodine receptor (RyR), specifically RyR1 in skeletal muscle cells. This binding inhibits calcium release from the sarcoplasmic reticulum, effectively reducing intracellular calcium levels and subsequently decreasing muscle contraction.
Research has shown that dantrolene binds to specific domains within the ryanodine receptor, stabilizing it in a closed state and preventing excessive calcium leakage during triggering events such as malignant hyperthermia . The inhibition constant (IC50) for this binding has been reported at approximately , indicating high potency.
Dantrolene is primarily used in clinical settings for:
Dantrolene exerts its primary therapeutic effects by targeting ryanodine receptors (RyRs), specifically the RyR1 isoform predominant in skeletal muscle. It functions as a high-affinity antagonist (Ki ≈ 150 nM) that binds to RyR1, stabilizing the channel’s closed state and reducing calcium (Ca²⁺) efflux from the sarcoplasmic reticulum (SR). This mechanism directly inhibits excitation-contraction (E-C) coupling by decoupling depolarization signals from Ca²⁺ release. In malignant hyperthermia (MH), volatile anesthetics trigger uncontrolled RyR1 activation, leading to pathological Ca²⁺ release; dantrolene reverses this by decreasing the open probability of RyR1 channels [1] [4] [8]. While RyR3 is expressed in developing skeletal muscle and neurons, dantrolene shows lower affinity for this isoform. Its selectivity for RyR1 over cardiac RyR2 explains its skeletal muscle-specific effects without cardiodepressant activity [2] [3] [4].
Dantrolene exhibits fiber-type selectivity due to variations in RyR1 density and SR organization. Fast-twitch (type II) fibers possess higher RyR1 density and greater SR Ca²⁺ storage capacity, making them more susceptible to dantrolene. Studies show a 53–60% reduction in depolarization-induced Ca²⁺ transients in fast fibers compared to 20–30% in slow-twitch (type I) fibers. This arises because fast fibers rely heavily on rapid SR Ca²⁺ release for phasic contractions, whereas slow fibers use extracellular Ca²⁺ influx to a greater extent. Consequently, dantrolene more effectively suppresses spasms in disorders involving hyperreactive fast-twitch motor units (e.g., cerebral palsy) [5] [9].
The N-terminal domain (residues 590–2,300) of RyR1 harbors the primary dantrolene-binding site, as confirmed by photoaffinity labeling and mutagenesis studies. Key residues (e.g., Val⁴⁹⁵¹ and Thr⁵⁰⁰¹) within this region form a hydrophobic pocket that accommodates dantrolene’s furanyl-nitro phenyl group. Binding induces allosteric inhibition by reducing RyR1 sensitivity to activators like Ca²⁺, ATP, and calmodulin. MH-associated mutations (e.g., R⁶¹⁴C) near this site destabilize the closed state, increasing dantrolene’s efficacy in such cases. Notably, purified RyR1 loses dantrolene sensitivity unless embedded in native SR membranes, implying co-factors (e.g., triadin) stabilize the binding pocket [6] [8] [9].
Table 1: Dantrolene Selectivity Across Ryanodine Receptor Isoforms
RyR Isoform | Primary Localization | Dantrolene Affinity (Ki) | Functional Effect |
---|---|---|---|
RyR1 | Skeletal muscle SR | ~150 nM | Strong inhibition of Ca²⁺ release |
RyR2 | Cardiac muscle SR | >30 µM | Negligible effect |
RyR3 | Brain, developing muscle | ~5 µM | Moderate inhibition |
Dantrolene corrects SR Ca²⁺ leakage by directly plugging pathological RyR1 “leak channels.” In MH-susceptible muscle, defective RyR1 causes spontaneous Ca²⁺ efflux, depleting SR stores and elevating cytosolic Ca²⁺. This activates calpains and mitochondrial permeability transition pores, leading to hypermetabolism and hyperthermia. Dantrolene increases the half-time of Ca²⁺ release from SR vesicles by 3.5-fold, restoring SR Ca²⁺ load and preventing ATP depletion. It also inhibits thymol-induced Ca²⁺ efflux by 44%, confirming its stabilization of RyR1 oligomeric complexes [4] [7].
Beyond skeletal muscle, dantrolene modulates endoplasmic reticulum (ER) Ca²⁺ dynamics in neurons by antagonizing RyR3. In Alzheimer’s disease models, amyloid-β₁₋₄₂ triggers ER Ca²⁺ depletion via RyR overactivation, leading to neuronal apoptosis. Dantrolene (10 µM) reduces basal cytosolic Ca²⁺ by 40% and attenuates stimulus-induced Ca²⁺ transients by 60% in hippocampal neurons. This normalizes calpain activity and mitochondrial function, increasing neuronal survival from 26% to 76% in Aβ-exposed cultures [9]. These effects highlight dantrolene’s potential to treat ER stress-related neurodegeneration.
Table 2: Dantrolene’s Impact on Calcium Dynamics in Pathological States
Pathological Context | Calcium Dysregulation | Dantrolene’s Effect | Outcome |
---|---|---|---|
Malignant Hyperthermia | Uncontrolled RyR1-mediated SR Ca²⁺ release | Blocks RyR1; restores SR Ca²⁺ sequestration | Reversal of hypermetabolism |
Neurodegeneration (Alzheimer’s) | ER Ca²⁺ leak via RyR overactivation | Stabilizes RyR3; reduces cytosolic Ca²⁺ overload | 50% reduction in neuronal apoptosis |
Spasticity | Excessive E-C coupling in motor neurons | Attenuates depolarization-induced SR release | Decreased muscle tone |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7